3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine
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Overview
Description
3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a sulfanylmethyl group, which is further connected to an ethylsulfonyl-dihydroimidazole moiety. The presence of both pyridine and imidazole rings in its structure makes it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s known that imidazole, a core structure in this compound, is a key component in many biologically active compounds, including histidine, purine, and histamine .
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The ethylsulfonyl group can be introduced via sulfonylation reactions using reagents like ethylsulfonyl chloride. The final step involves the attachment of the sulfanylmethyl group to the pyridine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the pyridine ring can introduce various functional groups.
Scientific Research Applications
3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine has found applications in several scientific domains:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-Methylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine
- 3-[(1-Propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine
- 3-[(1-Butylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine
Uniqueness
What sets 3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine apart from similar compounds is the specific combination of its substituents. The ethylsulfonyl group provides a unique balance of steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(1-ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-2-18(15,16)14-7-6-13-11(14)17-9-10-4-3-5-12-8-10/h3-5,8H,2,6-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMATWCRVOKRPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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